8-Hydroxy-7-methoxyflavone
CAS No.: 40316-76-5
Cat. No.: VC21347420
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 40316-76-5 |
---|---|
Molecular Formula | C16H12O4 |
Molecular Weight | 268.26 g/mol |
IUPAC Name | 8-hydroxy-7-methoxy-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C16H12O4/c1-19-13-8-7-11-12(17)9-14(20-16(11)15(13)18)10-5-3-2-4-6-10/h2-9,18H,1H3 |
Standard InChI Key | YUFKWMXGTOJNRX-UHFFFAOYSA-N |
SMILES | COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O |
Canonical SMILES | COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O |
Structural Characteristics
Molecular Structure
The molecular structure of 8-Hydroxy-7-Methoxyflavone consists of a chromen-4-one core with phenyl substitution at the second position. The hydroxyl group at position 8 contributes to hydrogen bonding potential, while the methoxy group at position 7 enhances lipophilicity . These functional groups play crucial roles in modulating the compound's biological activities.
Table: Predicted Collision Cross Section Data for Structural Analysis
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 269.08083 | 156.9 |
[M+Na]+ | 291.06277 | 174.1 |
[M+NH4]+ | 286.10737 | 165.6 |
[M+K]+ | 307.03671 | 166.6 |
[M-H]- | 267.06627 | 163.1 |
[M+Na-2H]- | 289.04822 | 165.8 |
[M]+ | 268.07300 | 161.4 |
[M]- | 268.07410 | 161.4 |
These data provide insights into the compound's physical properties and behavior under mass spectrometry conditions .
Crystallographic Data
The crystal structure of 8-Hydroxy-7-Methoxyflavone has been analyzed using X-ray diffraction techniques, revealing its spatial configuration and intermolecular interactions . The CCDC number associated with this compound is 141797, which provides detailed crystallographic information essential for understanding its reactivity and stability.
Synthesis Pathways
Multi-Step Synthesis
The synthesis of 8-Hydroxy-7-Methoxyflavone typically involves multi-step reactions utilizing catalysts such as bismuth(III) chloride and ruthenium(III) chloride trihydrate . These reactions facilitate hydroxylation and methoxylation processes critical for achieving the desired functional groups.
Reaction Conditions:
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Step One: Bismuth(III) chloride in tetrachloromethane at for hours.
-
Step Two: Ruthenium(III) chloride trihydrate under reflux conditions for hours.
This synthetic methodology ensures high purity and yield, making it suitable for laboratory-scale production.
Biological Activities
Neuroprotective Effects
8-Hydroxy-7-Methoxyflavone exhibits significant neuroprotective properties by mimicking brain-derived neurotrophic factor (BDNF). It selectively activates TrkB receptors, promoting neuronal survival and differentiation . This mechanism has been explored in animal models of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD) .
In monkey models of PD, oral administration of 8-Hydroxy-7-Methoxyflavone demonstrated absorption into plasma with a half-life of approximately hours . Chronic treatment prevented dopaminergic neuron degeneration by attenuating neurotoxicity induced by MPP+, highlighting its therapeutic potential.
Antioxidant Properties
The compound's hydroxyl group contributes to its ability to scavenge free radicals through hydrogen donation mechanisms . This antioxidant activity has been evaluated using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP), confirming its efficacy in mitigating oxidative stress-related damage .
Table: Comparative Antioxidant Assay Results
Assay Type | Activity Level (%) |
---|---|
DPPH Radical Scavenging | |
ABTS Radical Scavenging | |
FRAP |
These results underscore the compound's robust antioxidative capacity relative to other flavonoid derivatives .
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